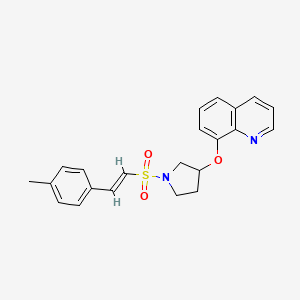

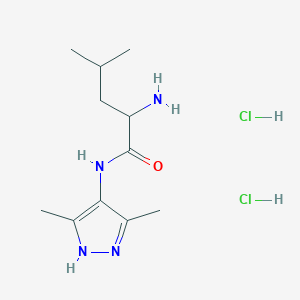

![molecular formula C16H15FO3 B2532539 Methyl 2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]propanoate CAS No. 477846-58-5](/img/structure/B2532539.png)

Methyl 2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]propanoate” is a chemical compound with the molecular formula C16H15FO3 . It has a molecular weight of 274.29 .

Synthesis Analysis

This compound can be prepared using a modified literature procedure . A mixture of 2-(2-fluorobiphenyl-4-yl)propanoic acid (1) (4.50 g; 18.423 mmol), methanol (100 mL) and concentrated sulfuric acid (2-3 drops) was irradiated under microwaves (300 W) to reflux .Molecular Structure Analysis

The InChI code for this compound is 1S/C16H15FO3/c1-11(16(18)19-2)20-13-8-9-14(15(17)10-13)12-6-4-3-5-7-12/h3-11H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 358.8±32.0 °C . Its predicted density is 1.160±0.06 g/cm3 .Scientific Research Applications

Automated Synthesis of PET Radiopharmaceuticals

Automated synthesis of radiopharmaceuticals for PET imaging, targeting sphingosine-1 phosphate receptor 1 (S1P1), has been successfully validated under current Good Manufacturing Practices (cGMP) conditions. This involves a compound structurally similar to Methyl 2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]propanoate, showcasing its application in the development of imaging agents for studying various biological processes and diseases (Luo et al., 2019).

Synthesis of Triazole-Thione Derivatives

Research on the synthesis of Triazole-Thione derivatives from 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)propanoic acid (flurbiprofen) via microwave irradiation highlights the compound's role in facilitating the development of potent analgesic agents. This research indicates its utility in creating new compounds with significant biological activities (Zaheer et al., 2021).

Green Synthesis of Propanehydrazides

The green synthesis approach for producing N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides from the esterified form of 2-(2-fluorobiphenyl-4-yl)propanoic acid demonstrates the environmental benefits and efficiency of synthesizing compounds for potential pharmaceutical applications. This methodology underscores the importance of sustainable practices in chemical synthesis (Zaheer et al., 2015).

Synthesis of Fluorinated Chirons

Research into the stereoselective formation of oxirane by reaction of diazomethane on 1-fluoro-3-arylsulfinyl-2-propanone and subsequent ring opening showcases the compound's utility in the synthesis of fluorinated chirons, essential for the development of new chemical entities with potential therapeutic applications (Arnone et al., 1995).

Antitumor Activities of Derivatives

The synthesis and evaluation of derivatives for antitumor activities, stemming from the chemical modification of similar compounds, highlight the potential medical applications of this compound in cancer research and treatment strategies (Jing, 2011).

Safety and Hazards

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]propanoate . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.

properties

IUPAC Name |

methyl 2-(3-fluoro-4-phenylphenoxy)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO3/c1-11(16(18)19-2)20-13-8-9-14(15(17)10-13)12-6-4-3-5-7-12/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFKQHNPGWANCRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC(=C(C=C1)C2=CC=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate](/img/structure/B2532456.png)

![(3-Bromo-4-fluorophenyl)-[2-(2-hydroxyethoxy)ethyl]cyanamide](/img/structure/B2532458.png)

![(Z)-3-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2532461.png)

![2-chloro-4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2532466.png)

![3-Bromo-2-chloro-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2532468.png)

![2-Benzyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2532472.png)

![N7-(4-fluorophenyl)-N5-(1-methoxypropan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B2532473.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2532475.png)

![4-[(1,3-Benzoxazol-2-ylamino)methyl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2532477.png)